BenchChemオンラインストアへようこそ!

1-Ethyl-3-(piperidin-4-yl)urea

Soluble epoxide hydrolase inhibition Medicinal chemistry Building block diversification

1-Ethyl-3-(piperidin-4-yl)urea (CAS 845775-44-2) is a disubstituted urea featuring a free piperidine NH and an ethyl terminus. It is documented as a critical precursor and core structural motif in the development of soluble epoxide hydrolase (sEH) inhibitors, a class under investigation for anti-inflammatory, anti-hypertensive, and analgesic indications.

Molecular Formula C8H17N3O
Molecular Weight 171.244
CAS No. 845775-44-2
Cat. No. B2731492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(piperidin-4-yl)urea
CAS845775-44-2
Molecular FormulaC8H17N3O
Molecular Weight171.244
Structural Identifiers
SMILESCCNC(=O)NC1CCNCC1
InChIInChI=1S/C8H17N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H2,10,11,12)
InChIKeyZWNYGGDMCSIJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Evidence for 1-Ethyl-3-(piperidin-4-yl)urea (CAS 845775-44-2) as a Differentiated Building Block


1-Ethyl-3-(piperidin-4-yl)urea (CAS 845775-44-2) is a disubstituted urea featuring a free piperidine NH and an ethyl terminus. It is documented as a critical precursor and core structural motif in the development of soluble epoxide hydrolase (sEH) inhibitors, a class under investigation for anti-inflammatory, anti-hypertensive, and analgesic indications . Unlike simple urea building blocks, its pre-installed piperidin-4-yl urea scaffold enables direct functionalization at the piperidine nitrogen to generate libraries of trisubstituted ureas with low nanomolar potency against sEH [1].

Why Simple Ureas Cannot Substitute: The Piperidine Advantage in 1-Ethyl-3-(piperidin-4-yl)urea


Generic urea building blocks (e.g., ethylurea or N-ethyl-N'-phenylurea) lack the secondary amine necessary for rapid diversification into the pharmacologically critical trisubstituted urea class. The free piperidine NH in 1-Ethyl-3-(piperidin-4-yl)urea serves as a synthetic handle for late-stage acylation, sulfonylation, or reductive amination, enabling structure-activity relationship (SAR) exploration [1]. Trials to replace the piperidine ring with acyclic diamines or aromatic amines have resulted in sEH inhibitors with >100-fold right shift in cellular potency (DHET assay) relative to enzyme IC50, highlighting the unique role of the piperidine scaffold in maintaining cell permeability and target engagement [2].

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-4-yl)urea in sEH Inhibitor Discovery


Versatile Scaffold for Generating Low Nanomolar sEH Inhibitors via Piperidine Functionalization

While 1-Ethyl-3-(piperidin-4-yl)urea itself is an intermediate, its value is demonstrated by the activity of its direct derivatives. Acylation of the piperidine NH yields 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs such as CAY10640, which inhibits recombinant human and mouse sEH with IC50 values of 0.4 nM [1]. In contrast, analogous compounds where the piperidine was replaced with flexible acyclic linkers (e.g., compound 2c in Shen et al., 2009) showed a 40-fold right shift in cellular DHET assay potency relative to enzyme IC50, indicating poor cell permeability [2]. The piperidine template is therefore critical for maintaining both enzyme potency and cellular activity.

Soluble epoxide hydrolase inhibition Medicinal chemistry Building block diversification

Demonstrated Advantages in Off-Target Selectivity Profiles

The parent scaffold of 1-Ethyl-3-(piperidin-4-yl)urea was optimized in the Merck sEH program. The benchmark compound 2d (a trisubstituted urea derived from a piperidin-4-yl urea core) displayed a clean off-target profile against microsomal epoxide hydrolase (mEH, IC50 >100 µM), major CYP enzymes (IC50 >10 µM), and cardiac ion channels (IC50 >10 µM) [1]. In contrast, closely related regioisomers such as the pyrimidine analog 2h showed increased CYP2C9 inhibition, and aniline-based analogs (e.g., 3a) exhibited greater ion channel activity [1]. The purity of the starting building block is thus critical to avoid introducing structural features that compromise selectivity.

Drug safety profiling CYP inhibition Ion channel liability

Oral Bioavailability Compared to Non-Piperidine sEH Inhibitor Cores

The trisubstituted urea derivatives of 1-Ethyl-3-(piperidin-4-yl)urea demonstrate favorable oral exposure. The benchmark compound 2d showed a bioavailability of 77%, clearance of 29 (mL/min)/kg, and normalized oral exposure of 1.2 µM·h·kg/mg in rat [1]. In contrast, earlier piperidin-4-yl urea derivatives lacking proper N-substitution (e.g., N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea) showed lower oral bioavailability in canines despite being potent (IC50 = 7.0 nM) [2]. This indicates the ethyl substitution pattern and the ability to further functionalize the piperidine are both important for achieving adequate systemic exposure.

Pharmacokinetics Oral exposure ADME optimization

Cost-Efficiency in Library Synthesis Versus Pre-Functionalized Analogs

1-Ethyl-3-(piperidin-4-yl)urea offers a single, moderately priced building block that can be diversified into hundreds of final compounds via simple acylation or alkylation of the free piperidine NH. Pre-functionalized advanced intermediates (e.g., CAY10640 or benchmark 2d) are typically 10- to 50-fold more expensive per gram and are restricted to a single target structure . A continuous flow synthesis study demonstrated that piperidin-4-one-derived urea libraries can be generated with moderate to high yields using similar building block logic, validating the atom- and step-economy of this approach [1].

Combinatorial chemistry Medicinal chemistry workflow Cost of goods

Optimal Procurement and Application Scenarios for 1-Ethyl-3-(piperidin-4-yl)urea


Medicinal Chemistry: sEH Inhibitor Lead Optimization

The compound is the preferred starting material for SAR campaigns targeting soluble epoxide hydrolase (sEH). By acylating the free piperidine nitrogen, teams can rapidly synthesize trisubstituted urea libraries with IC50 values reaching 0.4 nM against human sEH, while maintaining selectivity over mEH, CYP enzymes, and ion channels [1]. This scenario directly applies the evidence from Section 3 that piperidine-based ureas maintain a tight enzyme-to-cell potency correlation, unlike flexible-linker analogs [2].

Chemical Biology: Probe Development for EET Pathway Studies

For researchers investigating the epoxyeicosatrienoic acid (EET) signaling pathway, 1-ethyl-3-(piperidin-4-yl)urea serves as a key intermediate to generate tool compounds that increase endogenous EET levels. The benchmark compound 2d, derived from this scaffold, demonstrated 92% inhibition of DHET production in whole blood at 1 µM, confirming robust ex vivo target engagement [2]. This provides a pathway to high-quality chemical probes with validated pharmacodynamic endpoints.

Process Chemistry: Scalable Building Block for Flow Chemistry

The compound's structural simplicity and the availability of robust synthetic protocols (reaction of piperidine derivatives with ethyl isocyanate) make it suitable for continuous flow synthesis. Studies have demonstrated that piperidin-4-one-derived urea libraries can be produced in continuous flow with moderate to high yields, indicating that 1-ethyl-3-(piperidin-4-yl)urea is compatible with modern, scalable manufacturing methods [3]. This supports process chemists aiming to transition from batch to flow for urea-based intermediates.

CRO/CMO Services: Multi-Gram to Kilogram Supply for Drug Discovery

Contract research and manufacturing organizations (CROs/CMOs) supplying building blocks to the pharmaceutical industry can position 1-ethyl-3-(piperidin-4-yl)urea as a high-demand intermediate. Current commercial availability from multiple vendors (Leyan, MolCore, AChemBlock) indicates established supply chains, but the compound's role in generating patent-protected sEH inhibitor space ensures sustained demand . Quality specifications (purity ≥97%, correct SMILES, characterization by NMR/HPLC) are critical for this application.

Quote Request

Request a Quote for 1-Ethyl-3-(piperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.